4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid is a synthetic thiazolidinone derivative characterized by a distinct 4-chlorobenzyl substituent. This structural feature fundamentally distinguishes it from simpler N-benzyl analogs, leading to quantifiable differences in physicochemical properties that directly impact selection for lead optimization and chemical biology applications.

Molecular Formula C17H14ClNO3S
Molecular Weight 347.8 g/mol
CAS No. 1858242-30-4
Cat. No. B1407144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid
CAS1858242-30-4
Molecular FormulaC17H14ClNO3S
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClNO3S/c18-14-7-1-11(2-8-14)9-19-15(20)10-23-16(19)12-3-5-13(6-4-12)17(21)22/h1-8,16H,9-10H2,(H,21,22)
InChIKeyYCSWEQCXFBJTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid (CAS 1858242-30-4): Property Overview for Sourcing Decisions


4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid is a synthetic thiazolidinone derivative characterized by a distinct 4-chlorobenzyl substituent. This structural feature fundamentally distinguishes it from simpler N-benzyl analogs, leading to quantifiable differences in physicochemical properties that directly impact selection for lead optimization and chemical biology applications [1].

Why 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic Acid Cannot Substitute the 4-Chlorobenzyl Variant


Substituting 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid with a non-halogenated analog like the 3-benzyl derivative introduces significant alterations in lipophilicity and molecular weight that will confound structure-activity relationship (SAR) studies. The chlorine atom is not merely a steric placeholder; it fundamentally alters logP, molecular weight, and provides an orthogonal synthetic handle for late-stage diversification via cross-coupling chemistry. Consequently, data generated with the benzyl analog cannot be reliably extrapolated to the 4-chlorobenzyl compound [1].

4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid: A Quantitative Head-to-Head Analysis


Quantified Increase in Lipophilicity (LogP) Over the Non-Chlorinated Analog

The 4-chlorobenzyl analog demonstrates a substantially higher calculated partition coefficient (LogP) compared to its 3-benzyl counterpart, directly impacting predicted membrane permeability. The target compound's XLogP3-AA is 3.5, contrasting with the benzyl analog's calculated values of 2.87-2.98 [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Differential Molecular Weight for SAR Library Profiling

Replacement of a hydrogen atom with chlorine increases the molecular weight by approximately 34.5 g/mol. The target compound has a molecular weight of 347.8 g/mol, making it a precise heavier analog for matched molecular pair analysis [1]. The benzyl analog's molecular weight is 313.37 g/mol [2].

Fragment-Based Drug Discovery Medicinal Chemistry SAR Analysis

Orthogonal Synthetic Handle for Late-Stage Functionalization

The 4-chlorobenzyl ring offers a functional handle not present in the benzyl analog. The aryl chloride enables a suite of robust cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification of a core scaffold. This is a class-level inference for aryl chlorides; the unsubstituted benzyl compound lacks this essential reactivity for modular library synthesis [1].

Synthetic Chemistry Building Blocks Chemical Biology

Application Scenarios for 4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid Based on Differential Evidence


Lead Optimization Requiring Enhanced Lipophilicity

In a lead optimization campaign where a thiazolidinone scaffold is being profiled, the 4-chlorobenzyl analog is the preferred choice when increased logP and membrane permeability are desired. Its calculated XLogP of 3.5 is 0.5-0.6 units higher than the benzyl analog, providing a quantifiable advantage over simpler analogs for achieving target exposure in cell-based assays [1].

Matched Molecular Pair Analysis (MMPA) Studies

For structure-activity relationship (SAR) groups employing MMPA, this compound serves as a precise halogenated probe. Its molecular weight of 347.8 g/mol represents an 11.0% increase over the 313.37 g/mol benzyl analog, allowing for a direct assessment of the physicochemical and biological impact of para-chlorine substitution on a common core scaffold [1].

Modular Library Synthesis via Cross-Coupling

For medicinal chemistry teams building focused libraries around a thiazolidinone core, this compound's 4-chlorobenzyl group provides an essential synthetic handle for late-stage diversification. The compound uniquely enables the rapid generation of an array of aryl, heteroaryl, and amine derivatives using standard cross-coupling protocols, a strategy not feasible with the unsubstituted benzyl analog [1].

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